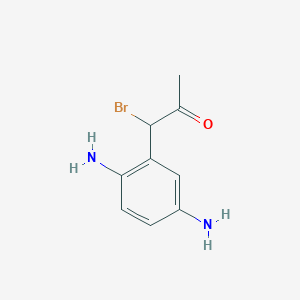

1-Bromo-1-(2,5-diaminophenyl)propan-2-one

Description

Contextualization within Halogenated Ketones and Diaminoaromatic Compounds in Organic Synthesis

The chemical character of 1-Bromo-1-(2,5-diaminophenyl)propan-2-one is largely defined by its two primary components: the α-haloketone and the diaminoaromatic moiety.

Halogenated Ketones: Alpha-haloketones are a class of carbonyl compounds where a halogen atom is substituted at the carbon atom adjacent to the carbonyl group. wikipedia.org This structural feature makes them highly reactive and valuable intermediates in organic synthesis. mdpi.com The presence of two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—allows for a variety of reactions with nucleophiles. mdpi.com They are frequently used as alkylating agents and are key precursors in the synthesis of a wide array of heterocyclic compounds, such as indoles, benzofurans, and pyrroles. nih.gov The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov Common synthetic routes to α-haloketones involve the direct halogenation of a corresponding ketone using reagents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) under acidic conditions to facilitate the formation of an enol intermediate. wikipedia.orgmdpi.com

Diaminoaromatic Compounds: Aromatic compounds containing two amino groups, such as phenylenediamines, are fundamental building blocks in the synthesis of numerous complex molecules. researchgate.net These compounds are particularly important in the preparation of fused heterocyclic systems, polymers, and dyes. wikipedia.orgnih.gov The nucleophilic nature of the amino groups allows them to react with electrophilic centers to form new carbon-nitrogen bonds, leading to the construction of rings. For instance, phenylenediamines are common starting materials for the synthesis of benzodiazepines, quinoxalines, and benzimidazoles, which are scaffolds found in many biologically active compounds. researchgate.netderpharmachemica.com

The combination of these two functionalities in a single molecule, as seen in this compound, creates a platform for complex chemical transformations, potentially enabling the synthesis of novel heterocyclic structures through intramolecular reactions.

Significance of Multifunctional Organic Building Blocks in Contemporary Chemical Research

Multifunctional organic building blocks are small molecules that contain two or more reactive functional groups. google.com These compounds are of immense importance in modern chemical research as they allow for the efficient and precise construction of complex molecular architectures. google.com Their utility spans numerous fields, including medicinal chemistry, materials science, and agrochemical development. google.com

This compound is a prime example of such a building block. It possesses electrophilic sites at the carbonyl carbon and the α-carbon, as well as nucleophilic sites at the two amino groups. This arrangement offers the potential for controlled, sequential, or one-pot reactions to build intricate molecular frameworks.

Overview of Research Scope and Objectives Pertaining to this compound

While specific research dedicated exclusively to this compound is limited in publicly available literature, its structure suggests a rich potential for investigation. The primary research objective for a compound of this nature would be to explore its utility as a precursor for novel heterocyclic compounds.

Key Potential Research Areas:

Synthesis of Fused Heterocycles: The proximate arrangement of the α-haloketone functionality and the two amino groups on the phenyl ring suggests the possibility of intramolecular cyclization reactions. Depending on the reaction conditions, one or both amino groups could act as nucleophiles, attacking the electrophilic centers of the haloketone side chain. This could lead to the formation of nitrogen-containing heterocyclic systems, such as benzodiazepine (B76468) or quinoxaline (B1680401) derivatives, which are prevalent in pharmacologically active molecules.

Reactivity Studies: A thorough investigation of the compound's reactivity with various reagents would be essential. This would involve studying its reactions with different nucleophiles, bases, and acids to understand how the different functional groups interact and to map out predictable synthetic pathways. For example, the reaction of the α-haloketone moiety with aromatic amines is a known route to indoles. nih.gov

Development of Novel Synthetic Methodologies: Research could focus on using this compound to develop new, efficient one-pot syntheses of complex molecules. Its multifunctional nature makes it an ideal candidate for tandem or cascade reactions, where multiple chemical transformations occur in a single synthetic operation.

The overarching goal of such research would be to establish this compound as a versatile and valuable building block in the synthetic organic chemist's toolkit, enabling access to new chemical entities with potential applications in medicine and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-bromo-1-(2,5-diaminophenyl)propan-2-one |

InChI |

InChI=1S/C9H11BrN2O/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,11-12H2,1H3 |

InChI Key |

MEMLTPNVYHDEHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)N)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Approaches

Historical Context of α-Bromoketone Synthesis and Aminophenyl Derivative Preparation

The journey toward the synthesis of complex molecules like 1-Bromo-1-(2,5-diaminophenyl)propan-2-one is built upon a rich history of fundamental organic reactions. The α-bromination of ketones, a key transformation, has been explored for over a century. Early methods often relied on the use of elemental bromine in acidic or basic media. wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate, while basic conditions facilitate the formation of an enolate, which then reacts with the halogen. wikipedia.orgmasterorganicchemistry.com These foundational methods, while effective, often suffered from a lack of selectivity, leading to polybrominated byproducts or undesired aromatic ring bromination, especially in activated systems.

The preparation of aminophenyl derivatives, another critical aspect of the target molecule's synthesis, has a similarly extensive history. A common and well-established strategy involves the reduction of corresponding nitroanilines. This transformation can be achieved using a variety of reducing agents, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or chemical reductants like tin(II) chloride or sodium dithionite. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

Alternative Synthetic Routes and Methodological Innovations

While the proposed route provides a logical pathway, modern synthetic chemistry offers innovative alternatives that could potentially streamline the synthesis or offer improved efficiency and sustainability.

In recent years, photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including α-functionalization of ketones. scispace.comprinceton.eduresearchgate.net This methodology utilizes visible light to initiate single-electron transfer processes, enabling reactions to proceed under mild conditions. For the α-bromination step, a photoredox-catalyzed approach could offer enhanced selectivity and avoid the use of harsh reagents. Such a reaction might involve a photocatalyst, a bromide source (e.g., an alkali metal bromide), and a mild oxidant, all activated by visible light.

Stereoselective Synthesis and Chiral Induction Strategies Pertaining to the Propan-2-one Scaffold

The synthesis of enantiomerically pure molecules is a cornerstone of modern organic and medicinal chemistry. For chiral compounds like this compound, where the stereocenter at the α-carbon can lead to different enantiomers with potentially distinct biological activities, stereoselective synthesis is of paramount importance. While specific methods for this exact molecule are not extensively documented in publicly available literature, several established strategies for the stereoselective synthesis of α-haloketones and related propan-2-one scaffolds can be applied.

One of the primary approaches involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For a propan-2-one scaffold, a chiral auxiliary could be attached to the ketone or a precursor, guiding the stereoselective introduction of the bromine atom.

Another powerful technique is the use of chiral catalysts in asymmetric catalysis. This approach avoids the need for stoichiometric amounts of chiral auxiliaries. For instance, a prochiral enolate or enol ether derived from a precursor to this compound could be subjected to an electrophilic bromination reaction in the presence of a chiral Lewis acid or a chiral phase-transfer catalyst. The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Enzyme-mediated reactions, a key tool in biocatalysis, offer high stereoselectivity under mild conditions. For example, a transaminase could be used for the asymmetric amination of a suitable β-diketone precursor, establishing the stereocenter before the introduction of the bromine atom. Alternatively, a halohydrin dehalogenase could potentially be employed for the stereoselective synthesis of a related chiral epoxide, which could then be converted to the desired α-bromoketone.

Furthermore, dynamic kinetic resolution (DKR) presents a sophisticated strategy for converting a racemic mixture into a single enantiomer with a theoretical yield of 100%. In the context of the propan-2-one scaffold, a racemic mixture of a precursor alcohol could undergo DKR, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This approach often utilizes a combination of a lipase (B570770) for stereoselective acylation and a metal catalyst for racemization.

Below is a table summarizing potential stereoselective strategies applicable to the synthesis of chiral α-haloketones.

| Strategy | Description | Potential Application to Propan-2-one Scaffold |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. | Attachment of a chiral auxiliary to a precursor to guide the bromination step. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment and favor one enantiomer. | Chiral Lewis acid-catalyzed electrophilic bromination of an enolate precursor. |

| Biocatalysis | Employment of enzymes to catalyze stereoselective reactions. | Transaminase-mediated asymmetric amination of a diketone precursor. |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution and in-situ racemization of the undesired enantiomer. | DKR of a racemic alcohol precursor using a lipase and a metal catalyst. |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be resource-intensive, and incorporating green chemistry principles is crucial for environmental stewardship and economic viability. While specific green synthesis routes for this compound are not well-documented, general strategies for making the synthesis of aromatic α-haloketones more sustainable can be considered. mdpi.comnih.gov

A primary focus of green chemistry is the use of environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. For the synthesis of aromatic ketones, reactions in water have been successfully developed, sometimes facilitated by additives like polyethylene (B3416737) glycol (PEG). chemistryviews.org

Atom economy is another key principle, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of waste, like substitution reactions with poor leaving groups. In the context of halogenation, developing methods that utilize the halogen source more efficiently is a key goal. mdpi.com

The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Catalytic processes are often more energy-efficient and generate less waste than stoichiometric reactions. For the synthesis of aromatic ketones, visible-light-induced aerobic C-H oxidation using a photocatalyst is a promising green approach. chemistryviews.org This method uses air as the oxidant and can often be performed under mild conditions. chemistryviews.org

Energy efficiency is also a critical consideration. The use of microwave or ultrasound irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov Mechanochemistry, where reactions are induced by mechanical force (grinding), can sometimes be performed in the absence of a solvent, further enhancing the green credentials of a process. nih.gov

Finally, the choice of reagents is paramount. Whenever possible, less hazardous and renewable starting materials should be used. For bromination, while elemental bromine is effective, it is highly toxic and corrosive. rsc.org Alternative brominating agents with better safety profiles are continually being explored.

The following table outlines key green chemistry principles and their potential application to the synthesis of this compound.

| Green Chemistry Principle | Description | Potential Application in Synthesis |

| Alternative Solvents | Replacing hazardous organic solvents with greener alternatives. | Utilizing water as a solvent for the synthesis of the aromatic ketone precursor. chemistryviews.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Designing synthetic routes that favor addition reactions over wasteful substitution reactions. |

| Catalysis | Using catalysts to improve efficiency and reduce waste. | Employing a recyclable heterogeneous catalyst for the ketone formation or a photocatalyst for C-H activation. chemistryviews.orginnoget.com |

| Energy Efficiency | Minimizing energy consumption. | Utilizing microwave or ultrasound irradiation to accelerate reaction rates. nih.gov |

| Use of Safer Reagents | Choosing less hazardous chemicals. | Employing a safer alternative to elemental bromine for the α-bromination step. |

Reactivity, Reaction Mechanisms, and Chemical Transformations

Reactions Involving the α-Bromoketone Functional Group

The α-bromoketone is a versatile functional group characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This structure allows for a variety of reactions. nih.gov

The carbon atom attached to the bromine is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. nih.gov This enhanced electrophilicity facilitates nucleophilic substitution reactions, primarily following an S\textsubscript{N}2 mechanism.

Common nucleophiles such as amines, alkoxides, and cyanides can displace the bromide ion. For instance, reaction with a primary amine could yield an α-aminoketone, a valuable synthetic intermediate. organic-chemistry.org The reaction proceeds with an inversion of stereochemistry if the α-carbon is a chiral center. The general mechanism is a single, concerted step where the nucleophile attacks as the leaving group (bromide) departs.

Table 1: Predicted Nucleophilic Substitution Reactions and Products

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

|---|---|---|

| Hydroxide | NaOH (aq) | 1-(2,5-Diaminophenyl)-1-hydroxypropan-2-one |

| Alkoxide | NaOCH₃ | 1-(2,5-Diaminophenyl)-1-methoxypropan-2-one |

| Cyanide | KCN | 1-(2,5-Diaminophenyl)-1-cyanopropan-2-one |

Note: This table is predictive and based on the general reactivity of α-bromoketones.

In the presence of a strong, non-nucleophilic base, α-haloketones with an available α'-proton (on the methyl side in this case) can undergo the Favorskii rearrangement. wikipedia.orgadichemistry.com The reaction typically proceeds through a cyclopropanone (B1606653) intermediate.

The mechanism begins with the base abstracting a proton from the α'-carbon (the methyl group), forming an enolate. adichemistry.com This enolate then undergoes intramolecular S\textsubscript{N}2 displacement of the bromide to form a strained bicyclic intermediate containing a cyclopropanone fused to the aromatic ring. Subsequent nucleophilic attack by a base (like an alkoxide) on the carbonyl carbon opens the three-membered ring to yield the more stable carbanion, which is then protonated to give the final rearranged product, typically a carboxylic acid derivative. wikipedia.orgyoutube.com For 1-Bromo-1-(2,5-diaminophenyl)propan-2-one, treatment with sodium methoxide (B1231860) would be expected to yield a methyl 2-(2,5-diaminophenyl)propanoate derivative.

The α-bromoketone moiety can undergo both reduction and oxidation.

Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). This would yield 1-bromo-1-(2,5-diaminophenyl)propan-2-ol. It is also possible to achieve reductive debromination, removing the bromine atom to yield 1-(2,5-diaminophenyl)propan-2-one, for example, through photochemically induced electron transfer using Hantzsch esters. researchgate.net

Oxidation: While α-bromoketones are already partially oxidized, further oxidation is less common. However, under certain conditions, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group could occur. More relevant is the oxidation of the diaminophenyl ring, which can be sensitive to oxidizing agents.

Reactions of the 2,5-Diaminophenyl Moiety

The 2,5-diaminophenyl group is a highly activated aromatic system due to the strong electron-donating nature of the two amino groups.

The two amino groups are powerful activating, ortho- and para-directing groups for electrophilic aromatic substitution (EAS). libretexts.orgmsu.edu In this compound, the available positions for substitution are C3, C4, and C6.

Directing Effects:

The amino group at C2 directs electrophiles to the C3 (ortho) and C6 (para) positions.

The amino group at C5 directs electrophiles to the C4 (ortho) and C6 (ortho) positions.

The positions C3, C4, and C6 are all activated. The combined directing effects strongly favor substitution at the C4 and C6 positions. Steric hindrance from the adjacent bromopropanone substituent at C1 might slightly disfavor substitution at the C6 position compared to C4. Therefore, electrophilic substitution would likely yield a mixture of products, with substitution at C4 and C6 being predominant. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Note: This table is predictive. Actual product distribution would depend on the specific electrophile and reaction conditions.

The primary amino groups on the aromatic ring can act as nucleophiles and react with aldehydes and ketones to form imines (Schiff bases). youtube.combyjus.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. youtube.com

Given that there are two primary amino groups, the reaction with a carbonyl compound could potentially occur at one or both sites, depending on the stoichiometry of the reactants. For example, reacting this compound with two equivalents of benzaldehyde (B42025) would be expected to form a di-imine derivative. Such condensation reactions are reversible and are often driven to completion by removing the water formed during the reaction. google.com

Diazotization of Aromatic Amines and Subsequent Transformation Pathways

The presence of two primary aromatic amine groups on the phenyl ring of this compound makes it a prime candidate for diazotization reactions. This process involves the treatment of the aromatic amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C).

Given the two amino groups at the 2- and 5-positions, the diazotization can potentially occur at one or both sites, leading to mono- or bis-diazonium salts. The reaction conditions, such as the stoichiometry of the diazotizing agent and the reaction time, would be crucial in controlling the extent of diazotization.

Table 1: Potential Diazotization Products of this compound

| Product Name | Structure | Notes |

| 5-Amino-2-(1-bromo-2-oxopropyl)benzenediazonium salt | Formed under controlled conditions with one equivalent of diazotizing agent. | |

| 2-(1-Bromo-2-oxopropyl)-1,4-benzenediazonium salt | Formed with two or more equivalents of the diazotizing agent. |

The resulting diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations, known as Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring. These transformations typically involve the displacement of the diazonium group (N₂⁺) with a nucleophile, often facilitated by a copper(I) salt catalyst.

Table 2: Plausible Subsequent Transformations of Diazotized this compound

| Reagent | Resulting Functional Group | Reaction Name |

| CuCl / HCl | Chloro (-Cl) | Sandmeyer Reaction |

| CuBr / HBr | Bromo (-Br) | Sandmeyer Reaction |

| CuCN / KCN | Cyano (-CN) | Sandmeyer Reaction |

| KI | Iodo (-I) | |

| H₂O / H⁺, Δ | Hydroxyl (-OH) | |

| HBF₄, Δ | Fluoro (-F) | Schiemann Reaction |

| H₃PO₂ | Hydrogen (-H) | Deamination |

Inter-functional Group Reactivity and Tandem Processes

The coexistence of amino, bromo, and keto functionalities within the same molecule opens up possibilities for complex tandem reactions and intramolecular processes, where the reactivity of one group influences or directs the transformation of another.

Intramolecular Cyclization Reactions for Heterocycle Construction

The structural arrangement of this compound is conducive to intramolecular cyclization reactions, which are powerful methods for the synthesis of heterocyclic compounds. The ortho-disposed amino group and the α-bromoketone side chain are particularly well-suited for such transformations.

For instance, under basic conditions, the amino group at the 2-position can act as a nucleophile, displacing the adjacent benzylic bromine atom to form a five-membered heterocyclic ring, specifically a substituted indole (B1671886) derivative. This type of reaction is a variation of the well-known Fischer indole synthesis, but in this case, it proceeds through an intramolecular nucleophilic substitution.

Another possibility involves the ketone functionality. The enolate of the propan-2-one moiety, formed under basic conditions, could potentially participate in cyclization reactions, although this is generally less favored than the direct involvement of the amino group.

Cross-Coupling Reactions Involving the Bromine and Amino Groups (e.g., C-C, C-N bond formation)

The benzylic bromine atom in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Conditions |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base |

| Heck Coupling | Alkenes | C-C | Pd(0) or Pd(II) catalyst, base |

| Sonogashira Coupling | Terminal alkynes | C-C | Pd(0) catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig Amination | Amines | C-N | Pd(0) catalyst, phosphine (B1218219) ligand, base |

| Stille Coupling | Organotin compounds | C-C | Pd(0) catalyst |

The amino groups on the aromatic ring could also participate in cross-coupling reactions, for example, in the formation of new C-N bonds. However, the benzylic bromine is generally more reactive in these types of transformations. The presence of the amino groups might also influence the catalytic cycle of these reactions, potentially acting as ligands for the palladium catalyst.

Chemo- and Regioselective Transformations Dictated by Multiple Functional Groups

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential reaction at one position over another.

For example, in the diazotization reaction, the relative basicity and steric environment of the two amino groups could lead to regioselective diazotization at either the 2- or 5-position under specific conditions. It is generally expected that the amino group at the 5-position, being less sterically hindered, might react preferentially under kinetically controlled conditions.

In cross-coupling reactions, the choice of catalyst, ligand, and reaction conditions can be tailored to favor reaction at the benzylic bromine over any potential reaction involving the N-H bonds of the amino groups. For instance, using a bulky phosphine ligand on the palladium catalyst could sterically hinder the approach to the amino groups, thus favoring the reaction at the more accessible benzylic position.

Furthermore, the ketone functionality can be selectively targeted for reactions such as reduction to an alcohol or conversion to an imine, while leaving the other functional groups intact, through the careful selection of reagents. For example, sodium borohydride (NaBH₄) would likely reduce the ketone to a secondary alcohol without affecting the aromatic amines or the benzylic bromine under standard conditions.

A comprehensive search for specific spectroscopic and structural elucidation data for the chemical compound "this compound" has been conducted. The search included queries for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, and 2D NMR), Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry.

Despite a thorough investigation across various scientific databases and public domains, no specific experimental or detailed research findings for "this compound" could be located. This suggests that the compound may be novel, not yet synthesized, or that its analytical data has not been published in accessible literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the advanced spectroscopic and structural elucidation of "this compound" as per the requested outline, due to the absence of foundational data.

Advanced Spectroscopic and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for 1-Bromo-1-(2,5-diaminophenyl)propan-2-one has been reported. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio measurement.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Without initial mass spectrometry data, no tandem MS/MS studies have been performed on this compound. Such an analysis would involve the fragmentation of a precursor ion of the compound to elucidate its chemical structure by analyzing the resulting fragment ions.

X-ray Crystallography for Solid-State Molecular Architecture

There are no published X-ray crystallography studies for this compound. This powerful technique is used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.

Analysis of Intermolecular Interactions and Crystal Packing

As no crystal structure has been determined, an analysis of the intermolecular interactions (such as hydrogen bonding or van der Waals forces) and the crystal packing of this compound cannot be conducted.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and, consequently, the geometry and energy of a molecule like 1-Bromo-1-(2,5-diaminophenyl)propan-2-one.

Density Functional Theory (DFT) Studies on Ground State Properties and Energetics

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by calculating its electron density, rather than its complex many-electron wavefunction. For this compound, a DFT study would begin by optimizing the molecular geometry to find the lowest energy conformation (the ground state).

This optimization would yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, it would define the spatial arrangement of the 2,5-diaminophenyl ring relative to the propan-2-one group and the orientation of the bromine atom. Following geometry optimization, various ground state properties can be calculated. These energetic properties are essential for understanding the molecule's stability.

A typical DFT study on this compound would employ a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Table 1: Potential DFT-Calculated Ground State Properties for this compound

| Property | Description | Significance for the Molecule |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | A fundamental measure of the molecule's stability. |

| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule relative to its elements. |

| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Helps in predicting the spontaneity of reactions involving the molecule. |

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. rsc.org

For this compound, high-accuracy ab initio calculations could be used to refine the geometric parameters and energies obtained from DFT. They are particularly valuable for benchmarking DFT results and for calculating properties where electron correlation effects are critical, such as interaction energies in molecular complexes or precise electronic transition energies. rsc.orgmdpi.com

Analysis of Molecular Reactivity Descriptors

Computational chemistry provides powerful tools to predict how and where a molecule is likely to react. Reactivity descriptors are calculated parameters that quantify a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals reveals the specific atoms or regions of the molecule where these electronic activities are concentrated. For instance, the HOMO is likely to be distributed over the electron-rich diaminophenyl ring, while the LUMO may be centered on the carbonyl group and the C-Br bond.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

Table 2: Key FMO-Derived Reactivity Descriptors

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates the electron-donating capacity. Higher energy suggests stronger nucleophilicity. |

| LUMO Energy (ELUMO) | - | Indicates the electron-accepting capacity. Lower energy suggests stronger electrophilicity. |

| Energy Gap (ΔE) | ELUMO – EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO – EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness. Soft molecules are more reactive. |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions rich in electrons, indicating sites susceptible to electrophilic attack. These would be expected around the lone pairs of the oxygen atom in the carbonyl group and the nitrogen atoms of the amino groups. nih.gov

Positive Potential (Blue): Regions with a deficiency of electrons, indicating sites for nucleophilic attack. These would be expected around the hydrogen atoms of the amino groups and potentially a "sigma-hole" of positive potential on the bromine atom along the C-Br bond axis, which is characteristic of halogen bonding. researchgate.net

Neutral Potential (Green): Regions with a balanced electrostatic potential, typically associated with nonpolar parts of the molecule like the carbon framework of the phenyl ring.

This visual information is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization Characteristics

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). wikipedia.orgnih.gov This method allows for a quantitative analysis of charge distribution, hybridization, and charge delocalization effects.

For this compound, NBO analysis would quantify:

Natural Atomic Charges: Providing a more robust measure of the charge on each atom compared to other methods.

Hybridization: Describing the spd character of the atomic orbitals used to form each bond (e.g., the hybridization of the carbonyl carbon or the carbon bonded to bromine).

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For a molecule such as this compound, theoretical investigations can map out potential reaction pathways, identify key intermediates, and determine the energetic feasibility of various transformations.

Transition State Search and Energy Barrier Calculations for Reaction Pathways

A crucial aspect of understanding a chemical reaction is the characterization of its transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, governs the rate of the reaction.

Computational methods, such as density functional theory (DFT), are employed to locate the geometry of transition states. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method or the nudged elastic band (NEB) method are utilized to find the minimum energy path between reactants and products, with the transition state being the saddle point on this path. github.ioims.ac.jpgithub.io

For this compound, several reaction pathways could be computationally investigated. For instance, nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the amino groups could be modeled. The calculated energy barriers for these hypothetical pathways would provide a quantitative measure of their likelihood.

Hypothetical Energy Barriers for Reaction Pathways of this compound

| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution (SN2) at C1 | DFT (B3LYP/6-31G*) | Data Not Available |

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent in which a reaction takes place can have a profound impact on its kinetics and thermodynamics. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive approach. chemrxiv.orgucsb.edu

By performing calculations in different solvent models, it is possible to predict how the energy barriers and reaction energies of pathways involving this compound would change in various environments. For example, polar solvents might stabilize charged intermediates or transition states, thereby accelerating certain reactions.

Hypothetical Solvent Effects on a Reaction Pathway of this compound

| Solvent | Dielectric Constant | Computational Model | Relative Rate Constant |

|---|---|---|---|

| Gas Phase | 1 | --- | Data Not Available |

| Toluene | 2.4 | PCM | Data Not Available |

| Dichloromethane | 9.1 | PCM | Data Not Available |

| Acetonitrile | 37.5 | PCM | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, exploring its conformational landscape. nih.govresearchgate.net

For this compound, computational methods can be used to rotate the various single bonds and calculate the corresponding energy changes to identify low-energy conformers. MD simulations would reveal how the molecule moves and changes shape in a given environment, providing insights into its accessible conformations and the timescale of these motions. This information is valuable for understanding how the molecule might interact with other species, such as biological macromolecules. nih.govportlandpress.com

Role As a Synthetic Building Block in Complex Chemical Systems

Precursor for Advanced Organic Intermediates with Diverse Functional Groups

The presence of the α-bromo ketone functionality in 1-Bromo-1-(2,5-diaminophenyl)propan-2-one makes it a highly valuable precursor for a variety of advanced organic intermediates. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the α-position. This reactivity is foundational to its utility in synthetic chemistry.

The general mechanism for α-halogenation of ketones involves the acid-catalyzed formation of an enol intermediate, which then reacts with a halogen. libretexts.org This process renders the α-carbon electrophilic and ready for reaction with various nucleophiles. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide | α-Hydroxy ketone |

| Alkoxide | Sodium Methoxide (B1231860) | α-Alkoxy ketone |

| Thiolate | Sodium Thiophenoxide | α-Thioether ketone |

| Azide | Sodium Azide | α-Azido ketone |

Furthermore, the two amino groups on the phenyl ring can undergo a plethora of reactions, such as diazotization followed by Sandmeyer or Schiemann reactions, to introduce a variety of substituents onto the aromatic ring. These transformations, coupled with the reactivity of the α-bromo ketone, allow for the generation of a diverse library of compounds from a single starting material.

Scaffold for Novel Heterocyclic Compounds of Academic and Synthetic Interest

The bifunctional nature of this compound, possessing both electrophilic (α-bromo ketone) and nucleophilic (amino groups) centers, makes it an ideal scaffold for the synthesis of novel heterocyclic compounds.

The α-bromo ketone moiety is a classic precursor for the synthesis of numerous nitrogen-containing heterocycles.

Pyrroles: In the Hantzsch pyrrole (B145914) synthesis, α-halo ketones react with β-ketoesters and ammonia (B1221849) or primary amines to form substituted pyrroles. wikipedia.org While the classical Hantzsch synthesis requires a β-ketoester, variations of this reaction allow for the synthesis of pyrroles from α-bromo ketones and enamines or other suitable precursors.

Pyrazoles: The reaction of α-bromo ketones with hydrazines is a well-established method for the synthesis of pyrazoles. organic-chemistry.orgdergipark.org.trchim.itnih.govmdpi.com A visible light-catalyzed tandem reaction of hydrazones and α-bromo ketones can also yield 1,3,5-trisubstituted pyrazoles. organic-chemistry.org

Benzimidazoles: The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with various carbonyl compounds or their derivatives. organic-chemistry.org The 2,5-diaminophenyl group in the target molecule can react with an external aldehyde, followed by cyclization and aromatization, to form a benzimidazole (B57391) ring. Alternatively, derivatization of the ketone followed by reaction with the internal diamine could also be explored. The reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like oxone® provides a mild and efficient route to benzimidazoles. scispace.comorganic-chemistry.org

Quinoxalines: Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org α-Bromo ketones can serve as precursors to 1,2-dicarbonyl compounds or react directly with o-phenylenediamines under certain conditions to form quinoxalines. chim.itnih.gov For instance, the reaction of phenacyl bromides with o-phenylenediamine can be promoted by various catalysts to yield quinoxaline (B1680401) derivatives. nih.gov

Table 2: General Schemes for Heterocycle Synthesis

| Heterocycle | Reactants | General Conditions |

|---|---|---|

| Pyrrole | α-Bromo ketone, β-ketoester, Amine | Heating, often with a base |

| Pyrazole | α-Bromo ketone, Hydrazine | Reflux in a suitable solvent like ethanol |

| Benzimidazole | o-Phenylenediamine, Aldehyde | Oxidative conditions, e.g., Oxone® in DMF |

The presence of both nucleophilic amino groups and an electrophilic α-bromo ketone within the same molecule provides the opportunity for intramolecular cyclization reactions to form fused-ring systems. Depending on the reaction conditions, one of the amino groups can act as an internal nucleophile, attacking the α-carbon and displacing the bromide. Subsequent reactions, such as dehydration or oxidation, can lead to the formation of stable, fused aromatic systems. For example, under appropriate conditions, an intramolecular reaction could potentially lead to the formation of a dihydropyrrolo- or dihydropyridino- fused to the benzene (B151609) ring.

Applications in the Synthesis of Ligands for Organometallic and Coordination Chemistry Studies

The diaminophenyl and ketone functionalities of this compound make it a promising precursor for the synthesis of polydentate ligands. Schiff base condensation of the amino groups with aldehydes or ketones is a common strategy to introduce imine donors. dergipark.org.tr The ketone oxygen can also act as a donor atom.

For instance, condensation of the diamine with two equivalents of a salicylaldehyde (B1680747) derivative would yield a tetradentate Schiff base ligand with an N2O2 donor set. Such ligands are known to form stable complexes with a variety of transition metals, finding applications in catalysis, materials science, and bioinorganic chemistry. The specific geometry and electronic properties of the resulting metal complexes can be tuned by varying the substituents on the aldehyde and the metal ion.

Table 3: Potential Ligand Architectures

| Ligand Type | Synthetic Strategy | Potential Donor Atoms |

|---|---|---|

| Schiff Base | Condensation with salicylaldehyde | N, N, O, O |

| Amine-Ketone | Direct coordination | N, N, O |

Derivatization for Exploration of Structure-Reactivity Relationships in Fundamental Chemical Processes

The structure of this compound is well-suited for studies of structure-reactivity relationships. By systematically modifying the substituents on the phenyl ring, one can investigate the electronic effects on the reactivity of the α-bromo ketone. For example, introducing electron-donating or electron-withdrawing groups at the positions para to the amino groups would alter the nucleophilicity of the amines and the electrophilicity of the carbonyl carbon and the α-carbon.

The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants with substituent parameters (σ) and a reaction constant (ρ). wikipedia.org By measuring the rates of a particular reaction (e.g., nucleophilic substitution at the α-carbon) for a series of derivatives of this compound, a Hammett plot can be constructed. The sign and magnitude of the reaction constant, ρ, would provide valuable insights into the reaction mechanism, particularly the nature of the transition state. A positive ρ value would indicate the buildup of negative charge in the transition state, while a negative ρ value would suggest the development of positive charge.

Table 4: Illustrative Hammett Study Design

| Substituent (X) on Phenyl Ring | Expected Electronic Effect | Predicted Effect on SN2 Reaction Rate |

|---|---|---|

| -NO2 | Strong electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase |

| -H | Reference | - |

| -CH3 | Electron-donating | Decrease |

Such studies contribute to a deeper understanding of fundamental chemical processes and can guide the rational design of new synthetic methodologies and functional molecules.

Future Research Directions and Uncharted Territories

Development of Novel Catalytic Transformations Specific to 1-Bromo-1-(2,5-diaminophenyl)propan-2-one

The α-bromoketone moiety in this compound is a versatile handle for a variety of catalytic transformations. Future research could focus on developing novel catalytic systems that are specifically tailored to this substrate, taking advantage of the electronic and steric properties conferred by the diaminophenyl group.

One area of interest would be the development of asymmetric catalytic reactions to control the stereochemistry at the bromine-bearing carbon. Chiral catalysts could be employed in nucleophilic substitution reactions to produce enantiomerically enriched products. For instance, the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions could be explored.

Furthermore, the development of catalysts for tandem reactions that involve both the α-bromoketone and the amino groups would be a significant advancement. A single catalyst could potentially orchestrate a sequence of reactions, such as an initial substitution at the bromine position followed by a cyclization involving one of the amino groups, to rapidly build complex heterocyclic scaffolds.

| Potential Catalytic Transformation | Catalyst System | Potential Product |

| Asymmetric Nucleophilic Substitution | Chiral Phase-Transfer Catalyst | Enantiomerically enriched α-substituted ketone |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)2 with a chiral phosphine (B1218219) ligand | Chiral α-aryl or α-alkenyl ketone |

| Tandem Substitution-Cyclization | Lewis Acid or Transition Metal Catalyst | Substituted dihydroquinoxaline derivative |

Exploration of Polymer and Material Science Applications via Polymerization or Derivatization Strategies

The presence of two primary amino groups and a reactive ketone functionality makes this compound an attractive monomer for the synthesis of novel polymers. nih.govacs.orgresearchgate.net The amino groups can participate in step-growth polymerization with comonomers such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The pendant α-bromoketone group would then be available for post-polymerization modification, allowing for the introduction of a wide range of functional groups.

Alternatively, the ketone functionality could be targeted for polymerization. For example, it could be converted to a more reactive group, or used in condensation reactions to form polymers with unique backbone structures. The bromine atom also offers a site for initiating controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which would allow for the synthesis of well-defined polymer architectures.

The resulting polymers could have interesting properties for applications in areas such as high-performance materials, flame retardants (due to the bromine content), or functional coatings.

| Polymerization Strategy | Comonomer/Initiator | Resulting Polymer Type | Potential Application |

| Step-Growth Polymerization | Terephthaloyl chloride | Polyamide | High-strength fibers |

| Post-Polymerization Modification | Sodium azide | Azide-functionalized polymer | Click chemistry applications |

| Atom Transfer Radical Polymerization | CuBr/PMDETA | Well-defined block copolymers | Nanomaterials |

Advanced Mechanistic Investigations of Complex Reaction Pathways and Selectivity Control

The multiple reactive sites in this compound can lead to complex reaction pathways and issues with selectivity. Advanced mechanistic studies will be crucial to understand and control the outcome of its reactions. For example, in reactions involving nucleophiles, competition between substitution at the α-bromo position and reaction with the ketone or amino groups is possible.

Kinetic studies, isotopic labeling experiments, and computational modeling could be employed to elucidate the factors that govern the chemoselectivity of these reactions. Understanding the influence of reaction conditions such as solvent, temperature, and the nature of the base or catalyst will be key to selectively targeting a specific functional group.

A particularly interesting area for mechanistic investigation would be the intramolecular reactions of this compound. Under certain conditions, it is conceivable that the molecule could undergo self-condensation or cyclization reactions. Unraveling the mechanisms of these transformations could lead to the discovery of novel synthetic routes to complex molecules.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation for Library Generation

The potential for this compound to serve as a versatile building block makes it an ideal candidate for integration into automated synthesis platforms. High-throughput experimentation (HTE) could be used to rapidly screen a wide range of reaction conditions and reagents to identify optimal protocols for its derivatization.

By combining automated synthesis with HTE, large libraries of compounds derived from this compound could be generated. nih.govenamine.netewadirect.com These libraries could then be screened for biological activity, leading to the discovery of new drug candidates or probes for chemical biology research. The ability to systematically vary the substituents at the α-position, the amino groups, and the ketone would allow for a thorough exploration of the structure-activity relationships.

| Library Synthesis Approach | Variable Reagents | Library Focus |

| Parallel Nucleophilic Substitution | Various thiols, amines, and alcohols | α-Substituted derivatives |

| Amine Derivatization | Diverse acyl chlorides and sulfonyl chlorides | N-functionalized analogs |

| Multi-Component Reactions | Aldehydes and isocyanides | Heterocyclic scaffolds |

Theoretical Predictions for Novel Reactivity Patterns and Derivatization Strategies

Computational chemistry and theoretical predictions can play a significant role in guiding the future exploration of this compound's chemistry. Density Functional Theory (DFT) calculations could be used to predict the most likely sites for nucleophilic and electrophilic attack, as well as the transition state energies for various potential reaction pathways.

These theoretical predictions could help in the rational design of experiments and the development of new derivatization strategies. For example, computational screening could be used to identify novel catalysts that are predicted to be highly active and selective for specific transformations of this compound. Furthermore, theoretical calculations could be used to predict the electronic and photophysical properties of novel polymers and materials derived from this compound, accelerating the discovery of new functional materials.

| Computational Method | Predicted Property | Experimental Implication |

| Density Functional Theory (DFT) | Reaction transition state energies | Prediction of reaction feasibility and selectivity |

| Molecular Dynamics (MD) | Polymer chain conformation | Understanding macroscopic material properties |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Design of novel dyes and fluorescent materials |

Q & A

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

- Methodological Answer : Follow GHS guidelines for brominated compounds:

- Ventilation : Use fume hoods for reactions releasing HBr gas.

- PPE : Acid-resistant gloves and face shields.

- Waste disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal. Document procedures per institutional EH&S protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.